(E)-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran
CAS No.: 54664-77-6
Cat. No.: VC18715782
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54664-77-6 |
|---|---|
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | 2-[(E)-tetradec-11-en-9-ynoxy]oxane |
| Standard InChI | InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+ |
| Standard InChI Key | BUOGADDGOQWWDH-ONEGZZNKSA-N |
| Isomeric SMILES | CC/C=C/C#CCCCCCCCCOC1CCCCO1 |
| Canonical SMILES | CCC=CC#CCCCCCCCCOC1CCCCO1 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The IUPAC name tetrahydro-2-[(11E)-11-tetradecen-9-yn-1-yloxy]-2H-pyran reflects the compound’s core tetrahydropyran moiety substituted with a 14-carbon chain at the 2-position. The chain contains a triple bond between carbons 9 and 10 and a double bond between carbons 11 and 12, with the E (trans) configuration at the double bond . Synonyms include:
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trans-Tetrahydro-2-(11-tetradecen-9-ynyloxy)-2H-pyran
Registry Identifiers
| Property | Value | Source |
|---|---|---|
| CAS RN | 54664-77-6 | |
| PubChem CID | 6437393 | |
| EC Number | 259-285-7 | |
| DSSTox Substance ID | DTXSID00886109 |
Structural and Stereochemical Analysis
Molecular Architecture
The molecule comprises a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) connected via an ether linkage to a 14-carbon aliphatic chain. Key structural features include:
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Triple bond: Between C9 and C10 ().
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Double bond: Between C11 and C12 () in the E configuration .
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Ether linkage: Oxygen atom bridging the tetrahydropyran ring and the aliphatic chain.
The stereochemistry at the double bond is critical for the compound’s reactivity and intermolecular interactions. The E configuration places the larger substituents (the remaining carbon chain) on opposite sides of the double bond, influencing packing efficiency in solid states and interaction with biological targets .
InChI and SMILES
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InChI:
InChI=1/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,7-18H2,1H3/b4-3+.
These identifiers encode the compound’s connectivity and stereochemistry, enabling precise database searches and computational modeling.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution between tetrahydropyran-2-ol and a suitably functionalized aliphatic chain. A referenced method involves:
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Preparation of tetradec-11-en-9-yn-1-ol: Yadav et al. (1989) describe the synthesis of this intermediate using acetylene coupling reactions .
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Etherification: Reaction of the alcohol with tetrahydropyran-2-triflate under basic conditions to form the ether linkage .
Reaction Scheme:
Purification and Yield
Chromatographic techniques (e.g., silica gel column chromatography) are typically employed to isolate the product. Reported yields for analogous compounds range from 60–75% .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 292.46 g/mol | Calculated |
| Density | ~0.95 g/cm (estimated) | Group contribution |
| Boiling Point | >300°C (estimated) | EPI Suite |
| LogP (Octanol-Water) | 5.2 | Predicted |
The compound’s low solubility in water (logP = 5.2) suggests high hydrophobicity, making it suitable for non-polar solvents like hexane or dichloromethane.
Reactivity and Functional Transformations
Hydrogenation Reactions
The triple and double bonds are susceptible to catalytic hydrogenation:
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Triple bond: Reduces to a single bond, forming a saturated chain.
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Double bond: Converts to a single bond, potentially altering stereochemistry.
Oxidation
Ozonolysis of the double bond yields fragmented carbonyl compounds, useful in structural elucidation:
Applications and Industrial Relevance
Intermediate in Organic Synthesis
The compound’s dual unsaturation makes it a versatile building block for:
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Pharmaceuticals: Functionalization via click chemistry (e.g., azide-alkyne cycloaddition).
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Materials Science: Polymer crosslinking agents or liquid crystal precursors .
Biological Activity
While direct studies are lacking, structurally related acetylenic ethers exhibit antimicrobial and antifungal properties, suggesting potential bioactivity .
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